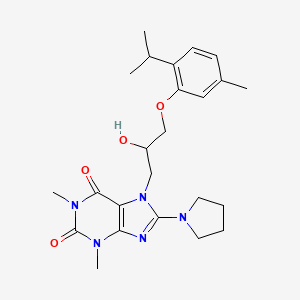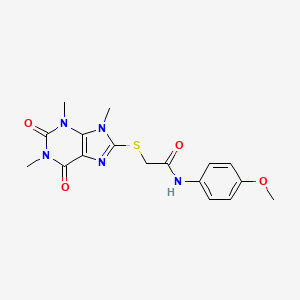![molecular formula C20H21NO6 B2416958 (1S,2S,4S)-1,7,7-三甲基双环[2.2.1]庚烷-2-基 6-硝基-2-氧代-2H-色烯-3-羧酸酯 CAS No. 1008192-78-6](/img/structure/B2416958.png)
(1S,2S,4S)-1,7,7-三甲基双环[2.2.1]庚烷-2-基 6-硝基-2-氧代-2H-色烯-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.389. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机催化和过渡金属催化
该化合物已在有机催化方面进行了研究。有机催化涉及使用有机分子作为催化剂来促进化学反应。 该化合物的结构表明了潜在的反应性,研究人员已经探索了它在不对称催化中的作用 。具体来说,它已被用于通过迈克尔加成反应和亲核芳香取代反应合成其他化合物。
双功能氢键供体有机催化剂
该化合物的手性中心和双环[2.2.1]庚烷骨架使其成为双功能氢键供体有机催化剂的有趣候选。这些催化剂同时激活亲核试剂和亲电试剂。研究人员已经开发出基于类似支架的有效双功能有机催化剂,例如樟脑-1,3-二胺衍生物。 这些催化剂在各种合成转化中都有应用 .
合成方法
该化合物的合成途径涉及从樟脑衍生的二胺的三步过程。研究人员已使用各种光谱技术确认了其结构。 进一步优化合成路线和探索相关衍生物可以增强其在合成化学中的效用 .
糖尿病和代谢紊乱
有趣的是,相关化合物已显示出对血糖水平和胰岛素调节的影响。虽然没有直接研究该化合物,但其结构特征值得在糖尿病和代谢紊乱的背景下进行研究。 动物研究可以提供对其作为抗糖尿病药物的潜力的见解 .
正式[4 + 2]环加成反应
该化合物的双环[2.2.1]庚烷核心可用于正式的[4 + 2]环加成反应。这种反应可以快速获得各种双环[2.2.1]庚烷-1-羧酸酯,这些羧酸酯在合成化学中都有应用。 研究人员已经使用有机催化实现了这些化合物的对映选择性合成 .
属性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-19(2)12-6-7-20(19,3)16(10-12)27-18(23)14-9-11-8-13(21(24)25)4-5-15(11)26-17(14)22/h4-5,8-9,12,16H,6-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHNBFWANDRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2416880.png)
![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)


![2-[5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2416887.png)
![3-[2-(4-iodophenoxy)phenyl]acrylic acid](/img/structure/B2416890.png)

![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)



![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)

